4-(1,3-Dithian-2-yl)phenol 4-(1,3-Dithian-2-yl)phenol
Brand Name: Vulcanchem
CAS No.: 57529-05-2
VCID: VC2022087
InChI: InChI=1S/C10H12OS2/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h2-5,10-11H,1,6-7H2
SMILES: C1CSC(SC1)C2=CC=C(C=C2)O
Molecular Formula: C10H12OS2
Molecular Weight: 212.3 g/mol

4-(1,3-Dithian-2-yl)phenol

CAS No.: 57529-05-2

Cat. No.: VC2022087

Molecular Formula: C10H12OS2

Molecular Weight: 212.3 g/mol

* For research use only. Not for human or veterinary use.

4-(1,3-Dithian-2-yl)phenol - 57529-05-2

Specification

CAS No. 57529-05-2
Molecular Formula C10H12OS2
Molecular Weight 212.3 g/mol
IUPAC Name 4-(1,3-dithian-2-yl)phenol
Standard InChI InChI=1S/C10H12OS2/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h2-5,10-11H,1,6-7H2
Standard InChI Key GNRKGNLBYVFKKD-UHFFFAOYSA-N
SMILES C1CSC(SC1)C2=CC=C(C=C2)O
Canonical SMILES C1CSC(SC1)C2=CC=C(C=C2)O

Introduction

Chemical Identity and Basic Properties

4-(1,3-Dithian-2-yl)phenol, identified by CAS number 57529-05-2, is an organosulfur compound with several common synonyms including 2-(4-Hydroxyphenyl)-1,3-dithiane and p-(m-Dithian-2-yl)phenol. This compound features a six-membered dithiane ring connected to a phenol moiety, creating a multifunctional organic molecule with diverse chemical reactivity profiles.

The compound's fundamental chemical and physical properties are summarized in Table 1.

Table 1. Basic Properties of 4-(1,3-Dithian-2-yl)phenol

PropertyValueReference
Molecular FormulaC₁₀H₁₂OS₂
Molecular Weight212.3 g/mol
CAS Registry Number57529-05-2
IUPAC Name4-(1,3-dithian-2-yl)phenol
Synonyms2-(4-Hydroxyphenyl)-1,3-dithiane; p-(m-Dithian-2-yl)phenol
Physical StateSolid
SMILES NotationC1CSC(SC1)C2=CC=C(C=C2)O
InChIInChI=1S/C10H12OS2/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h2-5,10-11H,1,6-7H2

Structural Characteristics and Computed Properties

The molecular structure of 4-(1,3-Dithian-2-yl)phenol consists of a para-substituted phenol with a 1,3-dithiane unit attached at the C-4 position. The dithiane ring typically adopts a chair conformation similar to cyclohexane, with the phenol group preferentially occupying an equatorial position to minimize steric interactions.

Crystal structure data available through the Cambridge Structural Database (CCDC Number 262125) provides definitive three-dimensional structural information . The compound's computed physicochemical properties, as determined through various computational methods, are presented in Table 2.

Table 2. Computed Physicochemical Properties of 4-(1,3-Dithian-2-yl)phenol

PropertyValueReference
XLogP3-AA2.9
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count1
Exact Mass212.03295735 Da
Topological Polar Surface Area70.8 Ų
Heavy Atom Count13
Complexity149
Optimized Total Energy-1259.88822 au

The optimized total energy of -1259.88822 atomic units (au) indicates the compound's relative stability compared to related dithiane derivatives . This energy value is particularly significant when comparing the relative stability within a series of related compounds including other 2-phenyl-1,3-dithiane derivatives.

Chemical Reactivity and Applications

The chemical reactivity of 4-(1,3-Dithian-2-yl)phenol is governed by two primary functional groups: the dithiane moiety and the phenolic hydroxyl group. This dual functionality makes the compound valuable in several contexts:

As a Masked Carbonyl Compound

The 1,3-dithiane functionality effectively serves as a protected form of an aldehyde group. Hydrolysis under appropriate conditions (typically using mercury salts, N-bromosuccinimide, or iodine) can regenerate the original aldehyde . This protection strategy is particularly valuable in multistep syntheses where the reactivity of the carbonyl group needs to be temporarily suppressed.

Umpolung Chemistry

One of the most significant applications of 1,3-dithianes in organic synthesis is their ability to facilitate umpolung (polarity reversal) reactions. Upon deprotonation with strong bases such as n-BuLi, the dithiane moiety generates a nucleophilic carbon center at a position that would normally be electrophilic in the corresponding aldehyde . This makes 4-(1,3-Dithian-2-yl)phenol a potential synthon for constructing complex molecules through carbon-carbon bond formation.

Hydroxyl Group Functionalization

The phenolic hydroxyl group provides an additional site for chemical modifications. This group can undergo various transformations such as esterification, etherification, or conversion to other functional groups, expanding the synthetic utility of the compound.

Related Compounds and Structural Analogs

4-(1,3-Dithian-2-yl)phenol belongs to a broader family of 2-aryl-1,3-dithianes and functionalized phenols. Several structurally related compounds have been described in the literature, providing context for understanding the properties and reactivity of this specific molecule.

Table 3. Structurally Related Compounds

CompoundCAS NumberMolecular FormulaDistinctive FeaturesReference
2-Phenyl-1,3-dithiane5425-44-5C₁₀H₁₂S₂Lacks hydroxyl group
2-(4-nitrophenyl)-1,3-dithiane-C₁₀H₁₁NO₂S₂Contains electron-withdrawing nitro group
2-(4-chlorophenyl)-1,3-dithiane-C₁₀H₁₁ClS₂Contains halogen substituent
2-(p-tolyl)-1,3-dithiane-C₁₁H₁₄S₂Contains electron-donating methyl group
4-(1,3-dioxolan-2-yl)phenol23639-82-9C₉H₁₀O₃Oxygen analog of target compound

Computational studies have established the relative stabilities of these related compounds, with the optimized total energies providing a quantitative measure of their comparative thermodynamic stabilities .

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